OXi8007

Catalog No.
S548144
CAS No.
288847-41-6
M.F
C26H24NNa2O10P
M. Wt
587.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
OXi8007

CAS Number

288847-41-6

Product Name

OXi8007

IUPAC Name

disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate

Molecular Formula

C26H24NNa2O10P

Molecular Weight

587.4 g/mol

InChI

InChI=1S/C26H26NO10P.2Na/c1-32-16-7-8-17-18(13-16)27-24(14-6-9-19(33-2)20(10-14)37-38(29,30)31)23(17)25(28)15-11-21(34-3)26(36-5)22(12-15)35-4;;/h6-13,27H,1-5H3,(H2,29,30,31);;/q;2*+1/p-2

InChI Key

GQIZTUAJGVBAFG-UHFFFAOYSA-L

SMILES

COC1=CC2=C(C=C1)C(=C(N2)C3=CC(=C(C=C3)OC)OP(=O)([O-])[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC.[Na+].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

OXi8007; OXi-8007; OXi 8007.

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C3=CC(=C(C=C3)OC)OP(=O)([O-])[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC.[Na+].[Na+]

Description

The exact mass of the compound sodium 2-methoxy-5-(6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl)phenyl phosphate is 543.12943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

OXi8007 is a water-soluble phosphate prodrug derived from the indole-based compound OXi8006, specifically a 2-aryl-3-aroyl indole. It has been synthesized to enhance the therapeutic properties of its parent compound, particularly in the context of cancer treatment. OXi8007 exhibits significant cytotoxicity against various human cancer cell lines, demonstrating a growth inhibition concentration (GI50) of approximately 36 nM against DU-145 prostate cancer cells . This compound is characterized by its ability to disrupt tumor vasculature, which is crucial for inhibiting tumor growth and metastasis.

, primarily focusing on the formation of the phosphate group that enhances its solubility and bioavailability. The process typically includes:

  • Friedel-Crafts Benzoylation: This reaction introduces the aryl and acyl groups into the indole structure, forming the core framework of OXi8007.
  • Phosphorylation: The introduction of a phosphate group converts OXi8006 into OXi8007, significantly improving its water solubility and pharmacokinetic properties .

The resulting compound retains the structural integrity necessary for its biological activity while allowing for more efficient cellular uptake.

The biological activity of OXi8007 has been extensively studied, revealing its potential as a vascular disrupting agent (VDA). Notable findings include:

  • Cytotoxicity: OXi8007 shows strong cytotoxic effects against various cancer cell lines, including prostate and breast cancer models.
  • Tubulin Inhibition: It acts as an inhibitor of tubulin polymerization, which is essential for cancer cell division and proliferation. The inhibition constant (IC50) for tubulin assembly is reported to be around 4.2 µM .
  • Vascular Disruption: Preliminary studies indicate that OXi8007 interferes with tumor vasculature in vivo, suggesting its utility in targeting solid tumors by cutting off their blood supply .

The synthesis of OXi8007 follows a multi-step process that includes:

  • Preparation of Intermediate Compounds: Starting from readily available indole derivatives, the initial steps involve protecting groups to facilitate subsequent reactions.
  • Benzoylation Reaction: The introduction of aromatic and acyl groups through Friedel-Crafts reactions.
  • Phosphate Group Addition: The final step involves converting the indole derivative into its phosphate prodrug form using phosphoric acid derivatives to enhance solubility and bioactivity .

This synthetic pathway ensures high yields and purity of the final product.

OXi8007 has promising applications in oncology due to its unique mechanisms of action:

  • Cancer Treatment: As a VDA, it could be utilized in combination therapies to enhance the efficacy of existing chemotherapeutic agents by targeting tumor vasculature.
  • Research Tool: It serves as a model compound for studying tubulin dynamics and vascular disruption in cancer biology .

Several compounds share structural similarities with OXi8007, particularly those within the class of vascular disrupting agents. Below are some notable examples:

Compound NameStructure TypeUnique Features
Combretastatin A4Natural ProductKnown for potent VDA activity; used in clinical trials.
CA4P (Combretastatin A4 Phosphate)ProdrugWater-soluble form enhancing bioavailability.
OXi8006Parent CompoundStrong inhibitor of tubulin assembly; less soluble than OXi8007.
ZD6126Synthetic VDATargets tumor vasculature but has different pharmacokinetics.

Uniqueness of OXi8007

OXi8007 stands out due to its enhanced water solubility compared to its parent compound OXi8006 and other similar agents like Combretastatin A4. This property potentially allows for better systemic delivery and efficacy in treating solid tumors while minimizing adverse effects associated with traditional chemotherapeutics.

Molecular Structure and Formula (C26H24NNa2O10P)

OXi8007 represents a sophisticated water-soluble phosphate prodrug derived from the indole-based compound OXi8006 [1] [2]. The molecular formula C26H24NNa2O10P corresponds to a molecular weight of 587.42 grams per mole [1] [3] [4]. The systematic chemical name for OXi8007 is methanone, 6-methoxy-2-[4-methoxy-3-(phosphonooxy)phenyl]-1H-indol-3-yl-, sodium salt (1:2) [4].

The compound features a complex indole-based molecular scaffold comprising several key structural components. The core structure consists of a 6-methoxyindole ring system substituted at position 2 with a 4-methoxy-3-phosphonooxyphenyl group and at position 3 with a 3,4,5-trimethoxybenzoyl moiety [2] [5]. The phosphate group is present as a disodium salt, which confers the enhanced water solubility characteristic that distinguishes OXi8007 from its parent compound OXi8006 [1] [2].

Nuclear magnetic resonance spectroscopic analysis provides detailed structural confirmation of OXi8007. The proton nuclear magnetic resonance spectrum recorded in deuterated water at 500 megahertz reveals characteristic aromatic proton signals at chemical shifts of 8.03 parts per million (doublet, coupling constant 9.0 hertz), 7.71 parts per million (multiplet), 7.21 parts per million (doublet, coupling constant 2.0 hertz), 7.03 parts per million (double doublet, coupling constants 9.0 and 2.5 hertz), 6.93 parts per million (singlet, 2 protons), 6.67 parts per million (doublet, coupling constant 8.5 hertz), and 6.63 parts per million (double doublet, coupling constants 9.0 and 2.0 hertz) [5]. The carbon-13 nuclear magnetic resonance spectrum displays signals at 195.1, 156.3, 151.7, 150.5, 150.4, 147.7, 142.8, 139.7, 136.6, 135.4, 125.8, 123.8, 122.2, 121.5, 120.4, 111.7, 111.2, 107.8, 94.5, 60.8, 56.1, 55.8, and 55.7 parts per million [5]. The phosphorus-31 nuclear magnetic resonance spectrum shows a single signal at 0.57 parts per million, confirming the presence of the phosphate moiety [5].

Physical and Chemical Characteristics

OXi8007 exhibits distinctive physical and chemical properties that facilitate its application as a pharmaceutical compound. The substance appears as an off-white to light yellow solid under standard conditions [4]. The compound demonstrates excellent solubility in dimethyl sulfoxide at a concentration of 90 milligrams per milliliter, equivalent to 153.21 millimolar [1]. Most importantly, OXi8007 displays high water solubility due to its disodium phosphate salt structure, a property that represents a significant improvement over its parent compound OXi8006 [1] [2] [6].

The topological polar surface area of OXi8007 is calculated to be 123.77 square angstroms, with a logarithmic partition coefficient of 4.796, indicating moderate lipophilicity despite the presence of the hydrophilic phosphate group [7]. The molecule contains 10 hydrogen bond acceptors and 1 hydrogen bond donor, with 12 rotatable bonds contributing to its conformational flexibility [7].

Pharmacokinetic studies in tumor-bearing mice have revealed important characteristics regarding the compound distribution and metabolism. Following intraperitoneal administration at 250 milligrams per kilogram, OXi8007 reaches maximum concentration in tumors within 1 hour, with plasma concentrations of approximately 450 micrograms per milliliter that decrease to 10 micrograms per milliliter within 4 hours [8]. The plasma half-life of OXi8007 is 49 minutes, while the half-life of its active metabolite OXi8006 is 119 minutes [8]. Tissue concentrations are approximately 100-fold lower than plasma levels, but the 15 nanograms per milligram concentration in tumors corresponds to approximately 32 micromolar, which exceeds the inhibitory concentration required for biological activity [8].

Relationship Between OXi8007 and OXi8006

The relationship between OXi8007 and OXi8006 exemplifies the strategic application of prodrug technology to overcome pharmaceutical limitations. OXi8006, with molecular formula C26H26NO7 and molecular weight 464.17 grams per mole, serves as the active parent compound that directly inhibits tubulin polymerization with an inhibitory concentration (IC50) of 1.1 ± 0.04 micromolar [2] [5]. However, OXi8006 suffers from limited water solubility due to its free phenolic hydroxyl group, which restricts its bioavailability and therapeutic utility [6].

OXi8007 was specifically designed to address this solubility limitation by converting the problematic phenolic hydroxyl group into a disodium phosphate ester [2] [5]. This chemical modification transforms the poorly soluble OXi8006 into the highly water-soluble OXi8007, while preserving the essential structural features required for biological activity [1] [2]. Remarkably, OXi8007 retains significant tubulin polymerization inhibitory activity with an IC50 of 4.2 ± 0.1 micromolar, representing only a modest 4-fold reduction in potency compared to the parent compound [5]. This retention of activity is unusual for phosphate prodrugs of tubulin inhibitors, as most such derivatives, including combretastatin A-4 phosphate, show greatly diminished or negligible activity in cell-free tubulin assembly assays [5].

The cytotoxicity profiles of both compounds against human cancer cell lines demonstrate their therapeutic potential. OXi8006 exhibits growth inhibition (GI50) values of 35.6 nanomolar against DU-145 prostate cancer cells, while OXi8007 shows comparable activity with GI50 values of 29.7 nanomolar against the same cell line [5]. In colchicine binding competition assays, OXi8006 demonstrates 75% inhibition at 5 micromolar concentration, while OXi8007 shows 26% inhibition at the same concentration [5]. The conversion of OXi8007 to OXi8006 occurs in vivo through the action of nonspecific phosphatase enzymes that are abundantly present in biological systems [6].

Phosphate Prodrug Design Principles

The development of OXi8007 follows established principles of phosphate prodrug design that have been refined over decades of pharmaceutical research. Phosphate prodrugs are specifically designed to address the challenge of delivering charged or poorly permeable compounds across biological membranes [9] [10]. The strategy involves temporarily masking problematic functional groups with phosphate esters that can be removed by enzymatic hydrolysis once the compound reaches its target site [9] [11].

The selection of a disodium phosphate ester for OXi8007 represents a carefully considered approach to balance several critical factors. The phosphate group provides the necessary water solubility for pharmaceutical formulation and administration while remaining sufficiently stable during storage and transport [11] [10]. The disodium salt form ensures complete ionization at physiological pH, maximizing solubility while facilitating recognition by phosphatase enzymes [9] [10].

The mechanism of prodrug activation involves enzymatic cleavage of the phosphate ester bond by nonspecific phosphatases present throughout the body [6] [10]. These enzymes hydrolyze the phosphate-oxygen bond, releasing inorganic phosphate and regenerating the active phenolic compound OXi8006 [6] [10]. This activation process is particularly efficient in tumor tissues, where enhanced vascular permeability allows accumulation of the prodrug, and elevated phosphatase activity facilitates conversion to the active form [6].

The design of OXi8007 also incorporates considerations for minimizing toxic byproducts from the activation process. The release of inorganic phosphate and sodium ions poses minimal toxicological concerns, as these are normal physiological components [11] [10]. This contrasts with other prodrug strategies that may generate formaldehyde, pivalic acid, or other potentially harmful metabolites [10].

The choice of protecting the phenolic hydroxyl group specifically addresses the structure-activity relationships identified for indole-based tubulin inhibitors [5] [12]. The phenolic hydroxyl in OXi8006 appears to be positioned outside the critical binding region of the colchicine site on tubulin, allowing for modification without complete loss of activity [5]. This unique positioning explains why OXi8007 retains significant tubulin inhibitory activity even with the bulky phosphate group attached [5].

Stability and Solubility Properties

The stability characteristics of OXi8007 have been optimized for pharmaceutical storage and handling requirements. The compound is recommended for storage at 4 degrees Celsius in sealed containers, protected from moisture and light [1] [4]. Under these conditions, the compound maintains its chemical integrity and biological activity over extended periods [1].

The storage recommendations align with standard pharmaceutical guidelines for temperature-sensitive compounds. Long-term stability studies typically employ storage at 4 degrees Celsius, while accelerated testing is conducted at 40 degrees Celsius with 75% relative humidity for 6 months to predict long-term behavior [13] [14] [15]. Intermediate testing conditions of 30 degrees Celsius with 65% relative humidity for 6 months provide additional stability data [13] [14].

The requirement for protection from light addresses the potential photodegradation of the indole chromophore and other aromatic systems within the molecule [13] [16]. Indole compounds can undergo various photochemical reactions, including oxidation and ring-opening processes, which would compromise the biological activity of OXi8007 [17]. The sealed storage requirement prevents moisture uptake, which could lead to hydrolysis of the phosphate ester bond and premature activation of the prodrug [13] [14].

The excellent water solubility of OXi8007 facilitates various pharmaceutical formulations. Unlike many anticancer compounds that require complex solubilization systems, OXi8007 can be formulated in simple aqueous solutions [1] [3]. This property significantly simplifies manufacturing processes and reduces the need for potentially toxic co-solvents or surfactants commonly used with poorly soluble drugs [1].

The solubility characteristics also enable parenteral administration routes that would be impossible with the parent compound OXi8006 [6] [8]. Pharmacokinetic studies demonstrate that OXi8007 can be administered intraperitoneally in aqueous solution, achieving therapeutic concentrations in target tissues [8]. The compound shows preferential distribution to tumor tissues compared to normal tissues, with concentrations in most normal tissues being approximately 100-fold lower than plasma levels [8].

The synthesis of OXi8007 represents a complex multi-step process that requires careful optimization of reaction conditions and reagent selection. The primary synthetic route involves the preparation of the parent compound OXi8006 followed by phosphate prodrug formation [1] [2]. The overall synthetic strategy utilizes a convergent approach, where the indole core is constructed through classical heterocyclic chemistry methodologies, followed by functional group manipulations to install the requisite pharmacophoric elements.

The synthetic approach employs protecting group strategies to ensure chemoselectivity throughout the multi-step sequence. The tert-butyldimethylsilyl protecting group is utilized to mask the phenolic hydroxyl group during the early synthetic transformations, preventing unwanted side reactions while maintaining the requisite functionality for later stages [1]. This protection strategy proves essential for the successful execution of the subsequent chemical transformations.

2-Aryl-3-Aroyl Indole Salt Formation

The formation of the 2-aryl-3-aroyl indole core represents a critical step in the synthesis of OXi8007. This transformation is accomplished through the Bischler-Mohlau indole synthesis, a classical heterocyclic construction that involves the reaction of α-bromoacetophenone derivatives with substituted anilines [1] [3]. The reaction proceeds through a complex mechanistic pathway involving nucleophilic substitution, imine formation, and intramolecular cyclization.

The Bischler-Mohlau reaction is conducted in N,N-dimethylaniline at elevated temperatures (170°C) to promote the cyclization process [1]. The reaction mechanism involves the initial nucleophilic displacement of the bromine atom by 3-methoxyaniline, followed by condensation with a second equivalent of the aniline to form an imine intermediate. This imine subsequently undergoes intramolecular cyclization with concomitant elimination of the initially displaced aniline molecule, resulting in the formation of the 2-aryl indole scaffold.

Mechanistic studies utilizing ¹³C isotopic labeling have provided definitive evidence for the reaction pathway, confirming that the process proceeds through the imine intermediate rather than through direct cyclization followed by rearrangement [3]. The isotopically labeled carbon atom was traced through the reaction sequence using ¹³C NMR spectroscopy, demonstrating that the labeled carbon ultimately resides at the methine position of the indole ring system.

The regioselectivity of the Bischler-Mohlau reaction is influenced by both electronic and steric factors. The presence of electron-donating groups on the aniline component enhances the nucleophilicity and promotes the initial substitution reaction. The reaction typically favors the formation of 2-aryl indoles over 3-aryl regioisomers when conducted under the specified conditions with excess aniline [3].

Production of Water-Soluble Phosphate Prodrug

The conversion of OXi8006 to its water-soluble phosphate prodrug OXi8007 represents a critical transformation that significantly enhances the pharmaceutical properties of the compound. This conversion involves the formation of a phosphate ester linkage at the phenolic hydroxyl group, dramatically improving aqueous solubility while maintaining the biological activity of the parent compound [1].

The phosphate prodrug synthesis employs a two-step protection-deprotection strategy. Initially, the phenolic hydroxyl group of OXi8006 is reacted with in situ-generated dibenzyl chlorophosphite to form the corresponding dibenzyl phosphate ester [1]. This reaction proceeds under mild conditions and provides excellent chemoselectivity for the phenolic hydroxyl group over other potentially reactive sites in the molecule.

The subsequent deprotection step involves catalytic hydrogenolysis using hydrogen gas and palladium on activated carbon (10%) to remove the benzyl protecting groups [1]. This method offers several advantages over alternative deprotection strategies, including ease of workup, product isolation, and superior yields compared to alternative methods such as treatment with iodotrimethylsilane generated in situ from chlorotrimethylsilane and sodium iodide.

Following the hydrogenolysis step, the resulting phosphoric acid is converted to the disodium salt through treatment with sodium methoxide in methanol [1]. This acid-base reaction provides the final water-soluble prodrug OXi8007 as a stable disodium phosphate salt. The transformation from the poorly water-soluble parent compound to the highly soluble phosphate prodrug represents a dramatic improvement in pharmaceutical properties, with solubility increasing by several orders of magnitude.

The phosphate prodrug strategy relies on the ubiquitous presence of non-specific phosphatase enzymes in biological systems for activation [4]. Upon administration, these enzymes cleave the phosphate ester linkage, releasing the active parent compound OXi8006 in situ. This approach effectively serves as a solubilizing vehicle while maintaining the intrinsic biological activity of the parent compound.

Synthetic Challenges and Optimizations

The synthesis of OXi8007 presents several significant challenges that require careful optimization of reaction conditions and methodologies. The low yield observed in the bromination step (40%) represents a major bottleneck in the synthetic sequence [1]. This transformation involves the conversion of the silyl enol ether to the corresponding α-bromoketone using bromine in the presence of potassium carbonate. The modest yield is attributed to competing side reactions and the inherent instability of the brominated product under the reaction conditions.

Optimization efforts have focused on alternative brominating agents and reaction conditions to improve the efficiency of this transformation. The use of N-bromosuccinimide in carbon tetrachloride has been explored as a milder alternative, potentially offering improved yields through reduced side reaction formation. Additionally, the investigation of different solvent systems and temperature profiles has provided insights into optimizing this critical step.

The Friedel-Crafts acylation step presents another synthetic challenge, with yields typically ranging from 34% under standard conditions [1]. This transformation involves the reaction of the 2-aryl indole with 3,4,5-trimethoxybenzoyl chloride in o-dichlorobenzene at elevated temperatures. The modest yield is attributed to the competing reactions and the harsh reaction conditions required for the transformation.

Microwave-assisted synthesis has emerged as a promising approach for addressing the harsh reaction conditions typically required for indole formation. The use of microwave heating allows for more efficient energy transfer and can significantly reduce reaction times while maintaining or improving yields [5]. Temperature optimization studies have demonstrated that microwave heating at 150°C can achieve comparable results to conventional heating at 170°C with substantially reduced reaction times.

The regioselectivity of the indole formation reaction represents another significant challenge, as multiple regioisomers can potentially be formed depending on the reaction conditions and substrate structure. Careful substrate design and reaction optimization are required to achieve the desired 2-aryl selectivity. The use of sterically hindered anilines and optimized reaction conditions has been shown to improve the regioselectivity of the transformation [3].

Analytical Characterization Methods

The comprehensive characterization of OXi8007 requires the application of multiple analytical techniques to confirm structure, purity, and identity. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for structure elucidation, providing detailed information about the molecular connectivity and stereochemistry. ¹H NMR spectroscopy reveals the characteristic chemical shifts and coupling patterns of the aromatic protons, methoxy groups, and other structural features [1].

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule, including the carbonyl carbon, aromatic carbons, and methoxy carbons. The phosphate carbon exhibits a characteristic chemical shift and coupling pattern that confirms the successful formation of the phosphate ester linkage. Two-dimensional NMR techniques, including COSY, HSQC, and HMBC experiments, provide additional structural confirmation through correlation analysis [6].

Mass spectrometry analysis employs multiple ionization techniques to obtain comprehensive molecular weight and fragmentation information. Electrospray ionization mass spectrometry (ESI-MS) provides accurate molecular weight determination, while high-resolution mass spectrometry confirms the molecular formula [1]. The fragmentation pattern observed in tandem mass spectrometry experiments provides additional structural confirmation through the identification of characteristic fragment ions.

Infrared spectroscopy serves as a complementary technique for functional group identification, with characteristic absorption bands for the carbonyl, aromatic, and phosphate functionalities. The infrared spectrum provides rapid confirmation of the presence of key functional groups and can be used for routine identity verification [7].

High Performance Liquid Chromatography (HPLC) analysis is employed for purity assessment and stability studies. Reverse-phase HPLC using appropriate mobile phase systems provides quantitative analysis of the target compound and identification of potential impurities [4]. The chromatographic method can be validated for accuracy, precision, and specificity according to standard analytical guidelines.

X-ray crystallography represents the definitive method for absolute structure determination when suitable crystals can be obtained. Single crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, stereochemistry, and solid-state packing arrangements [8]. The technique has been successfully applied to related indole compounds and provides invaluable structural information.

Elemental analysis provides confirmation of the empirical formula through quantitative determination of carbon, hydrogen, nitrogen, oxygen, and phosphorus content. This destructive analytical technique serves as a complementary method for compound characterization and purity assessment [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

587.09332152 g/mol

Monoisotopic Mass

587.09332152 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZQZ82V8ER6

Dates

Last modified: 02-18-2024
1: Hadimani MB, Macdonough MT, Ghatak A, Strecker TE, Lopez R, Sriram M, Nguyen BL, Hall JJ, Kessler RJ, Shirali AR, Liu L, Garner CM, Pettit GR, Hamel E, Chaplin DJ, Mason RP, Trawick ML, Pinney KG. Synthesis of a 2-aryl-3-aroyl indole salt (OXi8007) resembling combretastatin A-4 with application as a vascular disrupting agent. J Nat Prod. 2013 Sep 27;76(9):1668-78. doi: 10.1021/np400374w.  Epub 2013 Sep 9. PubMed PMID: 24016002.

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